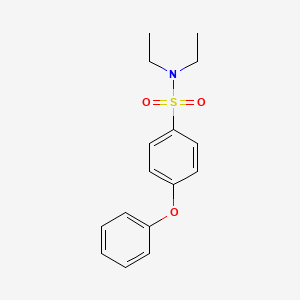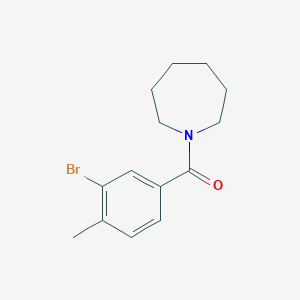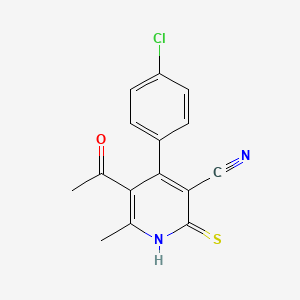
N,N-diethyl-4-phenoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-phenoxybenzenesulfonamide, also known as DEET, is a synthetic insect repellent that has been widely used since its discovery in 1953. It is a colorless, oily liquid with a slightly sweet odor and is highly effective against a variety of insects, including mosquitoes, ticks, and flies. DEET is one of the most commonly used insect repellents in the world and has been extensively studied for its chemical properties and effectiveness.
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-4-phenoxybenzenesulfonamide is not fully understood, but it is believed to work by blocking the receptors that insects use to detect carbon dioxide and other chemicals emitted by humans. This makes it difficult for insects to locate and bite humans, effectively repelling them.
Biochemical and Physiological Effects
N,N-diethyl-4-phenoxybenzenesulfonamide has been shown to have low toxicity in humans when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N,N-diethyl-4-phenoxybenzenesulfonamide is also known to be a neurotoxin in insects, affecting their nervous system and causing paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-4-phenoxybenzenesulfonamide is a highly effective insect repellent and has been extensively used in laboratory experiments to test the effectiveness of other insect repellents. However, N,N-diethyl-4-phenoxybenzenesulfonamide is not without limitations. It can be expensive to produce and has a strong odor that can be unpleasant for some individuals. Additionally, some insects have been shown to develop resistance to N,N-diethyl-4-phenoxybenzenesulfonamide over time, which can limit its effectiveness.
Orientations Futures
There are several future directions for research on N,N-diethyl-4-phenoxybenzenesulfonamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N,N-diethyl-4-phenoxybenzenesulfonamide. Another area of interest is the study of the long-term effects of N,N-diethyl-4-phenoxybenzenesulfonamide exposure on humans and the environment. Finally, there is a need for further research on the mechanism of action of N,N-diethyl-4-phenoxybenzenesulfonamide and how it interacts with the nervous system of insects.
Méthodes De Synthèse
The synthesis of N,N-diethyl-4-phenoxybenzenesulfonamide involves the reaction of phenoxybenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then purified through distillation and recrystallization. This method has been well-established and is commonly used in industrial settings to produce large quantities of N,N-diethyl-4-phenoxybenzenesulfonamide.
Applications De Recherche Scientifique
N,N-diethyl-4-phenoxybenzenesulfonamide has been extensively studied for its effectiveness in repelling insects, particularly mosquitoes. It has been shown to be highly effective against a variety of mosquito species, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N,N-diethyl-4-phenoxybenzenesulfonamide is also effective against ticks, which can transmit Lyme disease and other illnesses.
Propriétés
IUPAC Name |
N,N-diethyl-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-17(4-2)21(18,19)16-12-10-15(11-13-16)20-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYAZICOBONPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-phenoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)


![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)


![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)
![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
